1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
1-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a quinolinedione core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves a multi-step process. One common approach is the cyclocondensation reaction, where starting materials such as substituted hydrazines and carbonyl compounds are reacted under specific conditions to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts, such as lanthanum nitrate hexahydrate, and solvents like dimethylformamide to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly reagents and catalysts is also emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted thiadiazoles .
Scientific Research Applications
1-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds share a similar heterocyclic structure and are used in various biological applications.
1,3,5-Triazine Derivatives: These compounds have similar antibacterial properties and are used in medicinal chemistry.
Tetrazole Derivatives: These compounds are known for their high nitrogen content and are used as bio-isosteric replacements for carboxylic acids in medicinal chemistry.
Uniqueness
1-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is unique due to its combination of a thiadiazole ring and a quinolinedione core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-4-(3-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-4-30-20-23-22-19(31-20)24-15-10-21(2,3)11-16(26)18(15)14(9-17(24)27)12-6-5-7-13(8-12)25(28)29/h5-8,14H,4,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQQSNVYQSTRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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